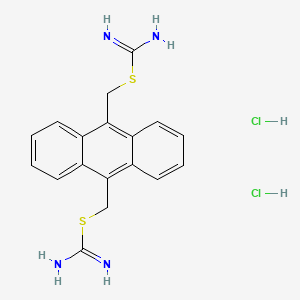

2,2'-(9,10-Anthrylenedimethylene)bis(2-thiopseudourea)

Overview

Description

2,2’-(9,10-Anthrylenedimethylene)bis(2-thiopseudourea), also known as ATPU or pseudourea, is a chemical compound that has been investigated in bacterial systems .

Synthesis Analysis

The synthesis of ATPU has been studied in the context of its effects on bacterial systems. It has been found that the growth of Bacillus subtilis is inhibited by ATPU, and this inhibition can be reversed by the addition of nucleic acids . The synthesis of DNA and RNA in vivo was markedly inhibited by the drug .Scientific Research Applications

Interaction with Nucleic Acids

2,2'-(9,10-Anthrylenedimethylene)bis(2-thiopseudourea) (ATPU) has been studied for its effects on nucleic acid synthesis in bacteria. Research by Saunders and Saunders (1970) demonstrated that ATPU inhibits the growth of Bacillus subtilis, which can be reversed by adding nucleic acids. ATPU significantly inhibits the synthesis of both DNA and RNA in vivo and in vitro. It is particularly sensitive to ATPU in a concentration-dependent manner when using purified DNA-dependent RNA polymerase from Bacillus stearothermophilus. This inhibition can be reversed by increasing the DNA primer concentration, suggesting a potential drug-DNA interaction and the formation of intercalation complexes between DNA and ATPU (Saunders & Saunders, 1970).

Polymerization and Material Science

In the field of polymerization and material science, Itoh et al. (1999) investigated novel 2,5-dimethylene-2,5-dihydrothieno[3,2-b]thiophene derivatives, including their polymerization behavior. They found that these derivatives are not homopolymerizable and exhibit limited copolymerization capabilities, indicating a lower reactivity compared to other compounds. This research contributes to understanding the structure and reactivity relationship in quinonoid compounds, which is valuable for material science applications (Itoh, Nakamura, & Kubo, 1999).

Optoelectronics and Electroluminescent Materials

Tanaka et al. (2002) explored the synthesis and optical properties of 1,2-dithienylethylene derivatives, including ortho-fused heterocyclic systems like benzodithiophene and naphthothiophene. These compounds demonstrated high fluorescence in solutions and improved brightness when doped into host emitters for electroluminescent devices. This research is significant for developing new materials in the field of optoelectronics (Tanaka, Osuga, Tsujiuchi, Hisamoto, & Sakaki, 2002).

Guanylating Reagents in Oligonucleotide Synthesis

Prakash, Püschl, and Manoharan (2007) synthesized N,N′-bis-(2-(cyano)ethoxycarbonyl)-2-thiopseudourea and used it as a guanylating reagent for the synthesis of 2′-O-[2-(guanidinium)ethyl]-modified oligonucleotides. This is an important contribution to the field of biochemistry and pharmaceuticals, demonstrating the application of thiopseudourea derivatives in oligonucleotide synthesis (Prakash, Püschl, & Manoharan, 2007).

Hydrogen-Bond Forming Ionophores

Nishizawa et al. (2003) studied thiourea-based hydrogen-bond forming ionophores, specifically focusing on 2, alpha,alpha'-bis(N'-p-nitrophenylthioureylene)-m-xylene. This compound was found to be effective in assisting the transfer of H2PO4- across the nitrobenzene-water interface, indicating its potential application in ion-selective electrodes and two-phase distribution systems (Nishizawa, Yokobori, Kato, Yoshimoto, Kamaishi, & Teramae, 2003).

Mechanism of Action

properties

IUPAC Name |

[10-(carbamimidoylsulfanylmethyl)anthracen-9-yl]methyl carbamimidothioate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4S2.2ClH/c19-17(20)23-9-15-11-5-1-2-6-12(11)16(10-24-18(21)22)14-8-4-3-7-13(14)15;;/h1-8H,9-10H2,(H3,19,20)(H3,21,22);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUYGJPXSNDMJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CSC(=N)N)CSC(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3063-89-6 | |

| Record name | Pseudourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003063896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

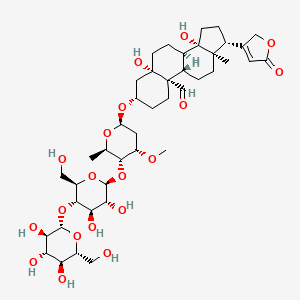

![[(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-methylbutanoate](/img/structure/B1211190.png)

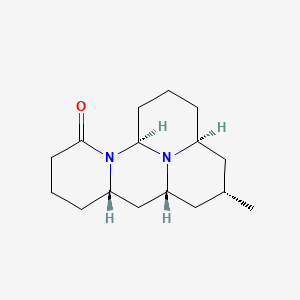

![4-[(3S)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol](/img/structure/B1211192.png)